molecular formula C7H5IN2O2 B12559498 4-Iodo-3-nitrosobenzamide CAS No. 169262-73-1

4-Iodo-3-nitrosobenzamide

Cat. No.: B12559498
CAS No.: 169262-73-1
M. Wt: 276.03 g/mol
InChI Key: IRIFRGXKPWAGNP-UHFFFAOYSA-N
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Description

4-Iodo-3-nitrosobenzamide: is a chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is characterized by the presence of an iodine atom and a nitroso group attached to a benzamide structure. It has been studied extensively for its potential use in cancer treatment and other medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Iodo-3-nitrosobenzamide typically involves the reaction of 4-iodo-3-nitrobenzoic acid with thionyl chloride in dimethylformamide (DMF) to obtain the acid chloride in situ. This is followed by a reaction with ammonium hydroxide to yield the desired compound . this method can result in impurities such as 4-chloro-3-nitrobenzamide due to nucleophilic substitution of the labile iodo group .

Industrial Production Methods: An improved method involves dissolving 4-iodo-3-nitrobenzoic acid methyl ester in a suitable solvent and treating the solution with anhydrous ammonia gas . This method helps in minimizing impurities and improving the yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-3-nitrosobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 4-Iodo-3-nitrosobenzamide is used as a precursor in the synthesis of various organic compounds.

Biology: The compound has been studied for its potential use in biological assays and as a tool for investigating cellular processes. Its ability to interact with specific cellular components makes it valuable in biological research .

Medicine: One of the most promising applications of this compound is in cancer treatment. It has been shown to selectively target cancer cells while sparing non-malignant cells. This selective action is due to the compound’s ability to exploit differences in cellular reducing systems between cancerous and non-cancerous cells .

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of various chemical products .

Mechanism of Action

The mechanism of action of 4-Iodo-3-nitrosobenzamide involves its activation as a prodrug. In non-malignant cells, the compound is reduced to a non-toxic amine by the flavoprotein of complex I of mitochondria. in malignant cells, this reduction is deficient, leading to the selective lethal synthesis of this compound . This selective action is due to the compound’s ability to exploit the differences in cellular reducing systems between cancerous and non-cancerous cells .

Comparison with Similar Compounds

    4-Iodo-3-nitrobenzamide: This compound is similar in structure but lacks the nitroso group.

    4-Chloro-3-nitrosobenzamide: This compound has a chlorine atom instead of an iodine atom.

    4-Amino-3-nitrosobenzamide: This is a reduced form of 4-Iodo-3-nitrosobenzamide.

Uniqueness: this compound is unique due to its selective action against cancer cells. The presence of both iodine and nitroso groups in its structure allows for specific interactions with cellular components, making it a valuable tool in cancer research and treatment .

Properties

CAS No.

169262-73-1

Molecular Formula

C7H5IN2O2

Molecular Weight

276.03 g/mol

IUPAC Name

4-iodo-3-nitrosobenzamide

InChI

InChI=1S/C7H5IN2O2/c8-5-2-1-4(7(9)11)3-6(5)10-12/h1-3H,(H2,9,11)

InChI Key

IRIFRGXKPWAGNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)N=O)I

Origin of Product

United States

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